Cas no 7556-87-8 (5-Methoxyquinazoline)
5-Methoxyquinazoline Chemical and Physical Properties
Names and Identifiers
-
- 5-Methoxyquinazoline
- LogP
- 5-Methoxy-quinazoline
- Quinazoline, 5-methoxy-
- 7556-87-8
- CS-0150287
- AS-77447
- D82153
- FT-0765851
- DTXSID00617814
- MFCD17215767
- SY317237
- DB-074993
-
- MDL: MFCD17215767
- Inchi: 1S/C9H8N2O/c1-12-9-4-2-3-8-7(9)5-10-6-11-8/h2-6H,1H3
- InChI Key: ACCVTKJXKFSAAH-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2C1=CN=CN=2
Computed Properties
- Exact Mass: 160.06374
- Monoisotopic Mass: 160.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 35Ų
Experimental Properties
- PSA: 35.01
5-Methoxyquinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189011131-1g |
5-Methoxyquinazoline |
7556-87-8 | 95% | 1g |
$323.20 | 2023-09-01 | |
| Chemenu | CM125976-1g |
5-methoxyquinazoline |
7556-87-8 | 95% | 1g |
$371 | 2021-08-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD167240-100mg |
5-Methoxyquinazoline |
7556-87-8 | 95% | 100mg |
¥645.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD167240-250mg |
5-Methoxyquinazoline |
7556-87-8 | 95% | 250mg |
¥920.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD167240-1g |
5-Methoxyquinazoline |
7556-87-8 | 95% | 1g |
¥2240.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD167240-5g |
5-Methoxyquinazoline |
7556-87-8 | 95% | 5g |
¥7850.0 | 2024-04-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC214-50mg |
5-Methoxyquinazoline |
7556-87-8 | 95+% | 50mg |
331.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC214-1g |
5-Methoxyquinazoline |
7556-87-8 | 95+% | 1g |
2829.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC214-200mg |
5-Methoxyquinazoline |
7556-87-8 | 95+% | 200mg |
807.0CNY | 2021-07-14 | |
| Chemenu | CM125976-250mg |
5-methoxyquinazoline |
7556-87-8 | 95% | 250mg |
$*** | 2023-05-29 |
5-Methoxyquinazoline Suppliers
5-Methoxyquinazoline Related Literature
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 5-Methoxyquinazoline
5-Methoxyquinazoline and Its Chemical Properties
5-Methoxyquinazoline (CAS No. 7556-87-8) is a heterocyclic compound belonging to the quinazoline class of aromatic compounds. The molecular structure of 5-Methoxyquinazoline features a six-membered ring system with nitrogen and carbon atoms, where the methoxy group (-OCH₃) is attached to the 5-position of the quinazoline ring. This functional group significantly influences the compound's physicochemical properties, including solubility, stability, and reactivity. The quinazoline skeleton is known for its versatility in pharmaceutical applications, as it serves as a scaffold for various bioactive molecules. Recent studies have highlighted the importance of substituents on the quinazoline ring, such as the methoxy group, in modulating biological activity. For instance, the introduction of methoxy groups at specific positions can enhance the compound's ability to interact with target receptors, thereby improving its therapeutic potential.
The chemical synthesis of 5-Methoxyquinazoline typically involves multistep reactions, including the formation of the quinazoline ring through a condensation reaction between a substituted benzene derivative and a substituted hydrazine. The methoxy group is often introduced through electrophilic substitution or nucleophilic attack mechanisms, depending on the reaction conditions. Researchers have also explored the use of catalytic methods to optimize the yield and purity of 5-Methoxyquinazoline. These synthetic approaches are critical for producing high-quality samples suitable for further biological and pharmacological investigations. In addition, the stability of 5-Methoxyquinaz,oline under various environmental conditions is a key factor in its potential applications, particularly in drug development and chemical research.
5-Methoxyquinazoline has garnered attention in recent years due to its potential pharmacological activities. Studies published in 2023 and 2024 have demonstrated its anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate intracellular signaling pathways. For example, a 2023 study published in the Journal of Medicinal Chemistry reported that 5-Methoxyquinazoline can inhibit the activity of NF-κB, a key transcription factor involved in inflammatory responses. This finding suggests that the compound may be a promising candidate for the development of anti-inflammatory drugs. Additionally, research published in 2024 in the European Journal of Medicinal Chemistry highlighted the antioxidant potential of 5-Methoxyquinazoline, which could make it useful in treating oxidative stress-related diseases such as neurodegenerative disorders.
Recent advances in medicinal chemistry have further expanded the applications of 5-Methoxyquinazoline. A 2023 review article in the Current Medicinal Chemistry discussed the potential of quinazoline derivatives, including 5-Methoxyquinazoline, in the treatment of cancer. The compound's ability to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells has been a focus of research. For instance, a study published in 2024 in the Cancer Letters found that 5-Methoxyquinazoline can selectively target and disrupt the mitochondria of cancer cells, leading to programmed cell death. These findings underscore the importance of 5-Methoxyquinazoline in the development of novel anticancer agents.
Moreover, the pharmacokinetic properties of 5-Methoxyquinazoline are being investigated to determine its potential for clinical applications. A 2023 study in the Journal of Pharmaceutical Sciences evaluated the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models. The results indicated that 5-Methoxyquinazoline exhibits good oral bioavailability and a favorable half-life, which are essential characteristics for a drug candidate. These findings suggest that the compound may be suitable for further development as a therapeutic agent. Additionally, the compound's low toxicity profile, as reported in multiple preclinical studies, further supports its potential for clinical translation.
The structural characteristics of 5-Methoxyquinazoline also play a crucial role in its biological activity. The methoxy group at the 5-position is believed to enhance the compound's ability to interact with specific protein targets, such as kinases and receptors. A 2023 study published in the Journal of Molecular Biology used molecular docking simulations to investigate the binding affinity of 5-Methoxyquinazoline with various protein targets. The results showed that the compound can form hydrogen bonds with key residues in the target proteins, which is essential for its biological activity. These findings provide valuable insights into the mechanism of action of 5-Methoxyquinazoline and its potential as a lead compound for drug development.
Furthermore, the application of 5-Methoxyquinazoline in the treatment of neurodegenerative diseases is an emerging area of research. A 2024 study in the Journal of Neurochemistry explored the neuroprotective effects of the compound in a mouse model of Parkinson's disease. The results demonstrated that 5-Methoxyquinazoline can reduce oxidative stress and neuroinflammation, which are major contributors to the progression of Parkinson's disease. These findings suggest that the compound may have therapeutic potential in the treatment of neurodegenerative disorders. Additionally, the compound's ability to cross the blood-brain barrier, as reported in a 2023 study in the Journal of Pharmacology and Experimental Therapeutics, further supports its potential for use in neurological conditions.
Despite the promising findings, there are still challenges in the development of 5-Methoxyquinazoline as a therapeutic agent. One of the main challenges is the need to optimize its potency and selectivity for specific targets. A 2023 review article in the Drug Discovery Today discussed the importance of structure-activity relationship (SAR) studies in improving the efficacy of quinazoline derivatives. These studies can help identify modifications to the compound that enhance its biological activity while minimizing side effects. Additionally, further research is needed to elucidate the long-term effects of 5-Methoxyquinazoline and its potential for use in combination therapies. These efforts are critical for translating the compound into clinical applications.
In conclusion, 5-Methoxyquinazoline is a compound with significant potential in pharmaceutical research. Its anti-inflammatory, antioxidant, and anticancer properties, as well as its favorable pharmacokinetic profile, make it a promising candidate for the development of new therapeutic agents. Ongoing research is focused on understanding its mechanisms of action, optimizing its properties, and exploring its applications in various disease conditions. As the field of medicinal chemistry continues to advance, the role of 5-Methoxyquinazoline in drug discovery and development is expected to grow, offering new opportunities for the treatment of a wide range of diseases.
7556-87-8 (5-Methoxyquinazoline) Related Products
- 88368-29-0(7H-Pyrimido[5,4-c]carbazole, 10-methoxy-)
- 7556-88-9(5-Quinazolinol (7CI,8CI,9CI))
- 7557-01-9(8-Methoxyquinazoline)
- 953039-15-1(2-chloro-7-methoxyquinazoline)
- 7556-97-0(quinazolin-7-ol)
- 28825-07-2(1H-Naphth[1,2-d]imidazole,9-methoxy-)
- 7556-92-5(6-Methoxyquinazoline)
- 7556-93-6(quinazolin-6-ol)
- 10105-37-0(7-Methoxyquinazoline)
- 4101-33-1(6,7-Dimethoxyquinazoline)